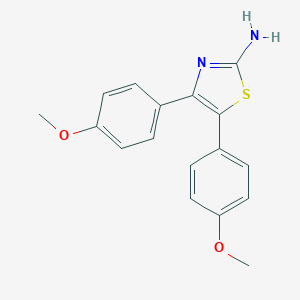

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

Overview

Description

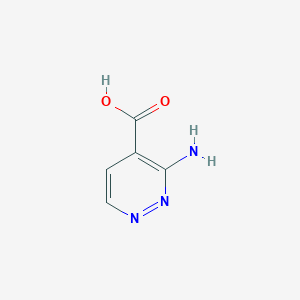

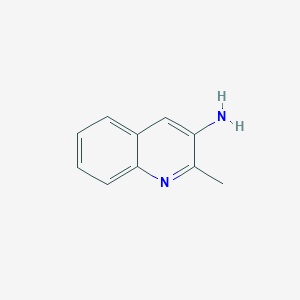

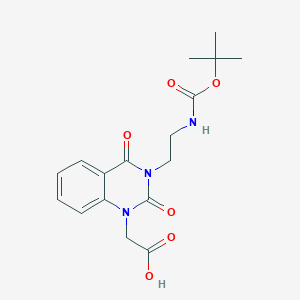

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is a heterocyclic compound that features a thiazole ring substituted with two 4-methoxyphenyl groups and an amine group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic nucleotides and is involved in signal transduction processes in cells .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity . This interaction could potentially alter the levels of cyclic nucleotides within the cell, affecting various cellular processes .

Biochemical Pathways

Given its target, it can be inferred that it may influence pathways involving cyclic nucleotides, such as camp and cgmp . These pathways play key roles in numerous cellular processes, including signal transduction, regulation of ion channels, and control of cellular responses to hormones .

Result of Action

Given its target, it can be inferred that it may influence cellular processes regulated by cyclic nucleotides .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine in animal models have not been extensively studied . It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .

Metabolic Pathways

It is possible that the compound could affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired thiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

4,5-Bis-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.

4,5-Bis-(4-methoxyphenyl)-1H-indole: Contains an indole ring and exhibits different biological activities.

Uniqueness

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine is unique due to its specific substitution pattern and the presence of a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit lipoxygenase activity selectively makes it a valuable compound for further research in medicinal chemistry .

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQJYRXMLSGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363230 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24827-38-1 | |

| Record name | 4,5-Bis(4-methoxyphenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24827-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.